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Compound of Interest

Compound Name: CM-352

Cat. No.: B15578898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of CM-352, a
potent and novel matrix metalloproteinase (MMP) inhibitor. The document elucidates the
unique structural features that contribute to its mechanism of action and its potential as a new

class of antihemorrhagic agent.

Core Chemical Identity of CM-352

CM-352 is a small molecule with a complex and highly specific chemical architecture. Its
fundamental properties are summarized in the table below.
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Property Value Source

(R)-N-hydroxy-2-((4-(4-
(methylcarbamoyl)phenoxy)ph

IUPAC Name enyl)sulfonyl)-8- [1112]
azaspiro[4.5]decane-2-

carboxamide

CAS Number 1542205-83-3 [1][2][3]
Chemical Formula C24H29N306S [1112][3]
Molecular Weight 487.57 g/mol [11121[3]
Synonyms CM352, CM 352 [1][2]

Unveiling the Novelty in CM-352's Architecture

The innovative nature of CM-352's chemical structure lies in the strategic combination of three
key moieties, each playing a crucial role in its function as a potent MMP inhibitor.

e The Zinc-Binding Group (ZBG): The N-hydroxy-carboxamide group (-C(=O)N(O)H) is a
classic and highly effective zinc-chelating group. In the active site of MMPs, a catalytic zinc
ion (Zn2+) is essential for their enzymatic activity. The hydroxamate moiety of CM-352
coordinates with this zinc ion, effectively inhibiting the enzyme's function.

e The Spirocyclic Scaffold: A distinctive feature of CM-352 is its 8-azaspiro[4.5]decane core.
This rigid, three-dimensional spirocyclic system serves as a central scaffold, orienting the
other functional groups in a precise conformation for optimal binding to the MMP active site.
This structural rigidity can contribute to higher potency and selectivity compared to more
flexible linear or monocyclic structures.

e The Specificity-Driving Side Chains: Extending from the sulfonyl group is a bi-aromatic ether
linkage terminating in a methylcarbamoyl group (-C(=O)NHCH3). This extended side chain is
crucial for establishing specific interactions with the S1' pocket of the MMP active site. The
nature and conformation of this "deep pocket" vary among different MMPs, and the tailored
design of this moiety in CM-352 is likely responsible for its specific inhibitory profile.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.medkoo.com/products/6571
https://pubchem.ncbi.nlm.nih.gov/compound/91623362
https://www.medkoo.com/products/6571
https://pubchem.ncbi.nlm.nih.gov/compound/91623362
https://www.molnova.com/files/document/DATASHEET/DATASHEET_M36344.pdf
https://www.medkoo.com/products/6571
https://pubchem.ncbi.nlm.nih.gov/compound/91623362
https://www.molnova.com/files/document/DATASHEET/DATASHEET_M36344.pdf
https://www.medkoo.com/products/6571
https://pubchem.ncbi.nlm.nih.gov/compound/91623362
https://www.molnova.com/files/document/DATASHEET/DATASHEET_M36344.pdf
https://www.medkoo.com/products/6571
https://pubchem.ncbi.nlm.nih.gov/compound/91623362
https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action: Inhibition of Matrix
Metalloproteinases

CM-352 functions as a potent inhibitor of matrix metalloproteinases (MMPs).[1][3] MMPs are a
family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix
components. In the context of hemorrhage, certain MMPs can degrade fibrin clots, leading to
re-bleeding. By inhibiting these MMPs, CM-352 helps to stabilize fibrin clots and reduce blood
loss.[1] This novel mechanism of action distinguishes it from traditional antihemorrhagic agents
that typically interfere with the coagulation cascade.[1]

Mechanism of action of CM-352 as an MMP inhibitor.

Experimental Protocols

Detailed experimental protocols for the synthesis of CM-352 and for the key biological assays
are proprietary and not fully available in the public domain. The primary scientific literature,
such as the publication by Orbe et al. in the Journal of Medicinal Chemistry (2015), would
contain more specific details.[1] However, a general workflow for evaluating a novel MMP
inhibitor like CM-352 is outlined below.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.medkoo.com/products/6571
https://www.molnova.com/files/document/DATASHEET/DATASHEET_M36344.pdf
https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.medkoo.com/products/6571
https://www.medkoo.com/products/6571
https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.medkoo.com/products/6571
https://www.benchchem.com/product/b15578898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Chemical Synthesis of CM-352
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General experimental workflow for the evaluation of CM-352.

Preclinical Data Summary

CM-352 has demonstrated promising preclinical efficacy. In functional assays using human
whole blood, it inhibited fibrinolysis.[1] Notably, in a tail-bleeding model, CM-352 was found to
be significantly more effective than tranexamic acid, the current standard of care, at a much
lower dose.[1] Furthermore, it has shown potential in reducing blood loss during liver
hepatectomy models.[1] The compound also exhibited a favorable pharmacokinetic and safety
profile, with no evidence of thrombosis or impairment of normal coagulation.[1] In rat models of
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cerebral hemorrhage, CM-352 has been shown to reduce brain damage and improve functional
recovery.[3]

Parameter Result Model System Source

. . . ) Human whole blood
Fibrinolysis Inhibition Effective ) [1]
functional assays

_ _ More effective than
Antihemorrhagic

i tranexamic acid (at Tail-bleeding model [1]

Efficacy

30,000x lower dose)
] ) Liver hepatectomy
Surgical Bleeding Reduced blood loss [1]
model

Reduced brain

Cerebral Hemorrhage ~ damage, improved Rat models [3]
functional recovery
No evidence of

] thrombosis or o )

Safety Profile ) Preclinical studies [1]
coagulation
impairment

Conclusion

The chemical structure of CM-352 represents a significant advancement in the design of MMP
inhibitors. The combination of a potent zinc-binding hydroxamate, a rigidifying spirocyclic
scaffold, and a specificity-determining side chain results in a highly effective and promising
preclinical candidate for the treatment of acute bleeding. Its novel mechanism of action,
targeting fibrinolysis at the level of MMPs rather than the coagulation cascade, offers a
potentially safer and more targeted therapeutic approach. Further investigation and clinical
development of CM-352 and analogous structures are warranted to fully explore their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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